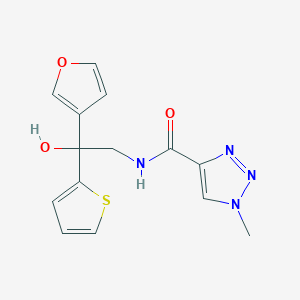
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés du thiophène, y compris le composé en question, jouent un rôle crucial en chimie médicinale. Les chercheurs ont exploré leur potentiel thérapeutique de manière approfondie. Certaines applications notables comprennent :
- Activité anti-inflammatoire : Les thiophènes présentent des propriétés anti-inflammatoires, ce qui les rend précieux dans la gestion des affections inflammatoires .
Applications industrielles
Les composés contenant du thiophène trouvent des applications dans l'industrie, comme dans la synthèse de médicaments commercialisés comme la Tipepidine, les Bromures de Tiquizium, etc.
En résumé, le composé que vous avez mentionné est extrêmement prometteur dans divers domaines scientifiques, de la médecine à la science des matériaux. Ses propriétés polyvalentes continuent d'inspirer les chercheurs du monde entier. 🌟 !
Activité Biologique
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazole ring , which is known for its diverse biological activities, alongside a furan and thiophene moiety. These structural components contribute to the compound's reactivity and interaction with biological systems. The presence of the carboxamide group further enhances its potential as a therapeutic agent.
Antimicrobial Properties
Research has indicated that derivatives of compounds containing furan and thiophene rings exhibit significant antibacterial and antifungal activities. For instance, similar compounds have been tested against various pathogens, yielding promising results:
| Compound | Activity Type | EC50 (mg/L) | Reference |
|---|---|---|---|
| Compound A | Antifungal | 4.69 | |
| Compound B | Antifungal | 1.96 | |
| Compound C | Antibacterial | 21.44 |
These findings suggest that this compound may possess similar antimicrobial properties.
Anti-inflammatory Activity
Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that our compound may also modulate inflammatory pathways, although specific studies on this compound are lacking.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Fungicidal Activity : A study demonstrated that certain triazole derivatives exhibited enhanced fungicidal activity compared to established antifungal agents. The structure–activity relationship indicated that modifications to the side chains significantly influenced efficacy .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that triazole-containing compounds can reduce cell viability in various cancer cell lines, suggesting potential as anticancer agents .
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-7-11(16-17-18)13(19)15-9-14(20,10-4-5-21-8-10)12-3-2-6-22-12/h2-8,20H,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDBUDDSKQMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














